O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine properties and structure
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine properties and structure
Technical Monograph: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (Molecular Formula: C₅H₉N₃O) is a specialized heterocyclic building block used primarily in the synthesis of N-alkoxy amides and oxime ethers .[1] Its structural core—a 1-methyl-1H-pyrazole ring—confers favorable physicochemical properties, including metabolic stability and hydrogen-bond acceptor capabilities, making it a scaffold of choice in modern kinase inhibitor design (e.g., JAK, RIPK1, CCR6 targets) and next-generation agrochemicals.
This guide outlines the physicochemical profile, validated synthetic protocols, and application workflows for researchers utilizing this moiety in drug discovery.
Chemical Identity & Physicochemical Profile
The compound consists of a hydroxylamine group (
| Property | Data / Descriptor |
| IUPAC Name | O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| CAS Number | Not widely listed as free base; often cited as HCl salt or derivative.Related CAS: 1525602-17-8 (Ethyl analog), 785004-15-1 (3-isomer) |
| Physical State | Free Base: Colorless oil (prone to oxidation). HCl Salt: White to off-white hygroscopic solid (preferred for storage). |
| Solubility | Salt: Highly soluble in water, MeOH, DMSO. Free Base: Soluble in DCM, EtOAc, THF. |
| pKa (Conj. Acid) | ~4.0–4.5 (Estimated for O-alkyl hydroxylamine nitrogen). |
| Electronic Effect | The pyrazole ring acts as a weak electron donor to the methylene group but does not significantly conjugate with the hydroxylamine lone pairs. |
Synthetic Routes & Production
Direct isolation of the free base is challenging due to stability issues. The industry-standard protocol utilizes a Mitsunobu coupling followed by deprotection, or a direct alkylation of a protected hydroxylamine source.
Method A: The Mitsunobu Protocol (High Purity)
This route is preferred for small-to-medium scale synthesis (mg to gram scale) as it avoids over-alkylation.
Precursors:
-
(1-methyl-1H-pyrazol-4-yl)methanol (Alcohol source).
-
N-Hydroxyphthalimide (Nucleophile).
-
Triphenylphosphine (
) & DIAD/DEAD.
Step-by-Step Protocol:
-
Activation: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF under
. -
Coupling: Cool to 0°C. Add
(1.2 eq). Dropwise add DIAD (1.2 eq) over 30 mins. -
Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC/LCMS for disappearance of the alcohol.
-
Deprotection: Concentrate THF. Redissolve residue in MeOH/DCM. Add Hydrazine hydrate (
, 3.0 eq) or Methylhydrazine to cleave the phthalimide. -
Purification: Filter off the phthalhydrazide byproduct. Acidify filtrate with HCl in dioxane to precipitate the O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine dihydrochloride salt.
Method B: Direct Alkylation (Scale-Up Compatible)
Suitable for larger batches where column chromatography must be minimized.
-
Halogenation: Convert (1-methyl-1H-pyrazol-4-yl)methanol to the chloride using
. -
Alkylation: React the chloride with N-Boc-hydroxylamine (
) and a base ( or ) in DMF at 60°C. -
Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the target salt.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the Mitsunobu synthesis route, highlighting the critical deprotection step.
Figure 1: Strategic synthesis via Mitsunobu coupling to ensure regiospecific O-alkylation.
Reactivity & Applications in Drug Discovery
This building block is a "linker" moiety. It is rarely the pharmacophore itself but serves to position the pyrazole ring (a polar, aromatic spacer) relative to a target binding site.
A. Chemoselective Ligation (Oxime Ether Formation)
The primary amine of the hydroxylamine reacts exclusively with aldehydes and ketones under mild acidic conditions (pH 4–5) to form oxime ethers .
-
Utility: This reaction is bio-orthogonal and used to tag biomolecules or link pyrazole fragments to macrocycles.
-
Stability: The resulting
linkage is hydrolytically stable, unlike standard imines.
B. N-Alkoxy Amide Synthesis (Kinase Inhibitors)
Reaction with activated carboxylic acids (via HATU/EDC) yields N-alkoxy amides (
-
Mechanism: The oxygen atom adjacent to the nitrogen lowers the pKa of the amide proton, making it a unique hydrogen bond donor.
-
Case Study: This motif appears in inhibitors for RIPK1 (Receptor-Interacting Protein Kinase 1) and CCR6 antagonists, where the pyrazole ring occupies a solvent-exposed pocket while the N-alkoxy amide engages the hinge region or catalytic lysine.
Visualization: Reactivity Pathways
Figure 2: Divergent synthetic pathways for generating bioactive scaffolds.
Handling & Stability Protocols
To maintain the integrity of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine , strict adherence to the following protocols is required:
-
Salt Selection: Always isolate and store as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt. The free base is an oil that rapidly oxidizes and decomposes (disproportionates) at room temperature.
-
Storage:
-
Temperature: -20°C for long-term; 2–8°C for active use.
-
Atmosphere:[2] Store under Argon or Nitrogen. Hygroscopic—protect from moisture.
-
-
Safety: Hydroxylamines are potential sensitizers and can be mutagenic. Use double-gloving and handle in a fume hood. Avoid contact with strong oxidizers (e.g.,
, bleach) as this can generate explosive gases.
References
-
Pfizer Inc. (2021).[3] N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors.[3] U.S. Patent 10,975,065. Link (Demonstrates usage of pyrazole-methyl amines in CCR6 antagonists).
-
Achaogen, Inc. (2010). Antibacterial Agents (Aminoglycoside analogs). European Patent EP2170814B1. Link (Details synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde precursors).
-
GlaxoSmithKline. (2017). Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (RIPK1). WO2017096301A1. Link (Describes oxime/hydroxylamine linkers in kinase inhibitors).
-
BenchChem. (2024). N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine Data Sheet.Link (Properties of the related pyrazole-oxime analog).
-
ChemScene. (2024). O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine Product Guide.Link (Physicochemical data for the 3-isomer analog).
Sources
- 1. WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1) - Google Patents [patents.google.com]
- 2. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties | MDPI [mdpi.com]
- 3. patents.justia.com [patents.justia.com]
